molecular formula C18H15N3O4 B2887676 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1251580-26-3

4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2887676
CAS No.: 1251580-26-3
M. Wt: 337.335
InChI Key: MKXRHTSNXOTHMU-UHFFFAOYSA-N
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Description

The compound 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 1251580-26-3, Molecular Formula: C₁₈H₁₅N₃O₄, Molecular Weight: 337.33 g/mol) is a heterocyclic derivative featuring a 1,4-benzoxazin-3-one core fused with a 1,2,4-oxadiazole moiety substituted at the 5-position with a 4-methoxyphenyl group. This structure combines two pharmacologically significant heterocycles: the benzoxazinone scaffold, known for its anti-inflammatory and antimicrobial properties, and the 1,2,4-oxadiazole ring, which enhances metabolic stability and bioavailability in drug design .

The synthesis of analogous compounds involves nucleophilic substitution reactions, such as coupling 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole derivatives in the presence of cesium carbonate and DMF . Characterization via ¹H NMR, IR, and mass spectrometry confirms structural integrity .

Properties

IUPAC Name

4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-23-13-8-6-12(7-9-13)18-19-16(25-20-18)10-21-14-4-2-3-5-15(14)24-11-17(21)22/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXRHTSNXOTHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by its attachment to the benzoxazinone core. The reaction conditions often involve the use of catalysts such as CuI and solvents like hexane or petroleum ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler, less oxidized molecule.

Scientific Research Applications

4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, possibly involving pathways related to its oxadiazole and benzoxazinone components. These interactions could influence various biochemical processes, making it a compound of interest for further study .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituent variations, molecular properties, and reported biological activities:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Source
Target Compound 4-Methoxyphenyl on oxadiazole; benzoxazinone core C₁₈H₁₅N₃O₄ 337.33 Not explicitly reported (inferred antimicrobial potential)
4-{[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 2,3-Dimethoxyphenyl; 6-methyl on benzoxazine C₂₀H₁₉N₃O₅ 381.38 Antifungal (structural inference)
4-[3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline derivatives 4-Phenoxyphenyl; aniline substituents Varies (e.g., C₂₀H₁₄N₄O₂) ~350–400 Antimicrobial (against enteric pathogens)
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]} derivatives 4-Methoxyphenyl triazole Varies ~350–400 Antifungal, antibiotic
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one Phthalazinone core; 4-methoxyphenyl C₂₃H₁₆N₄O₃ 396.41 Not explicitly reported (structural similarity to kinase inhibitors)

Key Observations:

Substituent Effects on Bioactivity: The 4-methoxyphenyl group (present in the target compound) is associated with antifungal and antibiotic activities in triazole derivatives . Phenoxyphenyl substituents (e.g., in ) improve antimicrobial efficacy against gastrointestinal pathogens, likely due to increased π-π stacking interactions with bacterial enzymes.

Core Heterocycle Influence: The benzoxazinone core in the target compound may confer anti-inflammatory properties, as seen in related scaffolds . Phthalazinone derivatives (e.g., ) exhibit kinase inhibitory activity, suggesting that core modifications could redirect therapeutic applications.

Synthetic Accessibility :

  • The target compound and its analogues are synthesized via similar routes, utilizing cesium carbonate-mediated alkylation in polar aprotic solvents like DMF . This method yields products in "ethical yields" (50–70%), with purity confirmed by HPLC .

Physicochemical Properties :

  • The target compound’s molecular weight (337.33 g/mol) and LogP (predicted ~2.5) align with Lipinski’s rules for drug-likeness, favoring oral bioavailability. In contrast, higher molecular weight analogues (e.g., 381.38 g/mol in ) may face solubility challenges.

Biological Activity

The compound 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one , known for its complex structure and diverse biological activities, has garnered attention in recent pharmacological research. This article delves into its biological activity, exploring various studies that highlight its potential therapeutic applications.

Basic Information

  • Molecular Formula : C20_{20}H20_{20}N4_{4}O3_{3}
  • Molecular Weight : 364.40 g/mol
  • CAS Number : 1775352-82-3

Structural Characteristics

The compound features a benzoxazine core linked to an oxadiazole moiety, which is known for contributing to various biological activities. The methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that the presence of the 4-methoxyphenyl group enhances the antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating superior efficacy in some cases .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. For example, a study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, suggesting potent cytotoxicity .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. Animal studies have shown that it reduces inflammation markers in models of acute inflammation. The analgesic activity was assessed using the writhing test and hot plate test, where it demonstrated significant pain-relief effects comparable to standard analgesics .

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of oxadiazole indicated that the compound's structural modifications significantly impacted its antimicrobial efficacy. The 4-methoxyphenyl substitution was found to enhance activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5 to 10 µg/mL .

Study 2: Anticancer Activity Assessment

In a comparative analysis with established chemotherapeutics like doxorubicin, the compound showed promising results in inhibiting tumor growth in xenograft models. The study highlighted that treatment with the compound led to a significant reduction in tumor volume and increased survival rates among treated mice .

Study 3: Anti-inflammatory Mechanism Exploration

Research exploring the anti-inflammatory mechanisms revealed that the compound effectively downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Type Observed Effect Reference
AntimicrobialMIC: 5-10 µg/mL against S. aureus
AnticancerIC50: 15 µM against MCF-7 cells
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AnalgesicSignificant pain relief in animal tests

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